N-Boc-Desmethyl-CIMBI-36
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Boc-Desmethyl-CIMBI-36 is a chemical compound that has garnered interest in scientific research due to its potential applications in neurochemical studies and its role as a precursor in the synthesis of radioligands for positron emission tomography (PET) imaging. This compound is particularly significant in the study of serotonin 2A receptors (5-HT2A), which are implicated in various neuropsychiatric disorders.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-Boc-Desmethyl-CIMBI-36 typically involves the protection of the amine group using tert-butoxycarbonyl (Boc) protection. This process can be achieved through various methods, including:
Ultrasound Irradiation: A green and simple approach where the N-Boc protection is achieved under ultrasound irradiation without the need for catalysts.
Heterogeneous Conditions: Using di-tert-butyl dicarbonate and Amberlyst-15 as a catalyst in ethanol, which allows for easy separation and reuse of the catalyst.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general principles of Boc protection and deprotection are widely applied in pharmaceutical manufacturing. Continuous flow reactors with solid acid catalysts, such as H-BEA zeolite, are used to achieve high yields and efficiency in the production of Boc-protected amines .
Types of Reactions:
Deprotection: The primary reaction involving this compound is the removal of the Boc protecting group.
Common Reagents and Conditions:
Deprotection Reagents: Solid Brønsted acid catalysts, such as H-BEA zeolite, are commonly used for the deprotection of Boc groups.
Major Products:
Desmethyl-CIMBI-36: The major product formed from the deprotection of this compound is Desmethyl-CIMBI-36, which can be further utilized in various chemical and biological studies.
Scientific Research Applications
N-Boc-Desmethyl-CIMBI-36 has several applications in scientific research:
Neurochemical Studies: It is used as a precursor in the synthesis of radioligands for PET imaging, specifically targeting serotonin 2A receptors.
Pharmacological Research: The compound is valuable in studying the pharmacokinetics and pharmacodynamics of serotonin receptor agonists and antagonists.
Drug Development: It serves as a key intermediate in the development of new therapeutic agents for neuropsychiatric disorders.
Mechanism of Action
N-Boc-Desmethyl-CIMBI-36 itself does not have a direct mechanism of action but serves as a precursor to compounds like [11C]Cimbi-36, which acts as an agonist at serotonin 2A receptors. The binding of [11C]Cimbi-36 to these receptors allows for the visualization and quantification of receptor distribution and activity in the brain using PET imaging . This helps in understanding the role of serotonin in various neuropsychiatric conditions.
Comparison with Similar Compounds
[11C]Cimbi-36: A radiolabeled version used for PET imaging of serotonin 2A receptors.
25B-NBOMe: A non-labeled form used recreationally, which can lead to severe adverse effects.
Uniqueness: N-Boc-Desmethyl-CIMBI-36 is unique due to its role as a precursor in the synthesis of radioligands for PET imaging. Its ability to be efficiently deprotected and converted into active compounds like [11C]Cimbi-36 makes it valuable in neurochemical research and drug development.
Properties
CAS No. |
1404305-57-2 |
---|---|
Molecular Formula |
C22H28BrNO5 |
Molecular Weight |
466.37 |
Purity |
>98% |
Synonyms |
tert-butyl 4-bromo-2,5-dimethoxyphenethyl-(2-hydroxybenzyl)carbamate |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.